

Unveiling the Impurity Profile of Mianserin: A Technical Guide for Pharmaceutical Professionals

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Compound of Interest

Compound Name: *Mianserin impurity-1*

Cat. No.: *B15622830*

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An in-depth exploration of the common impurities associated with the Mianserin Active Pharmaceutical Ingredient (API), this guide serves as a critical resource for researchers, scientists, and drug development professionals. By providing a comprehensive overview of impurity identification, analytical methodologies, and pharmacopoeial standards, this document aims to support robust quality control and ensure the safety and efficacy of Mianserin-containing drug products.

Mianserin, a tetracyclic antidepressant, is a well-established therapeutic agent. As with any pharmaceutical compound, the control of impurities in the Active Pharmaceutical Ingredient (API) is paramount to guarantee its quality, safety, and therapeutic efficacy. Impurities can originate from various sources, including the synthetic route, degradation of the API, and storage conditions. This technical guide delves into the common impurities of Mianserin, offering detailed insights into their chemical nature, analytical detection, and regulatory acceptance criteria as defined by the European Pharmacopoeia (Ph. Eur.).

Common Impurities in Mianserin API

Several related substances have been identified as common impurities in Mianserin API. These are categorized by the European Pharmacopoeia and include both process-related impurities and degradation products. The chemical structures of Mianserin and its specified impurities are detailed below.

Table 1: Common Impurities of Mianserin Hydrochloride

Impurity Name	Chemical Name	Molecular Formula	CAS Number
Mianserin	(±)-2-methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine	C ₁₈ H ₂₀ N ₂	24219-97-4
Impurity A	(2RS)-1-(2-aminobenzyl)-4-methyl-2-phenylpiperazine	C ₁₈ H ₂₃ N ₃	57321-32-1
Impurity B	(14bRS)-2-Methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine-8-sulfonic acid	C ₁₈ H ₂₀ N ₂ O ₃ S	N/A
Impurity C	(2-aminophenyl)methanol	C ₇ H ₉ NO	5344-90-1
Impurity D	[2-[(2RS)-4-benzyl-2-phenylpiperazin-1-yl]phenyl]methanol	C ₂₄ H ₂₆ N ₂ O	157994-98-4
Impurity E	(14bRS)-1,2,3,4,10,14b-Hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine	C ₁₇ H ₁₈ N ₂	71936-92-0
Impurity F	(14bRS)-2-benzyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine	C ₂₄ H ₂₄ N ₂	157995-00-1

Mianserin N-Oxide	2-methyl- 1,2,3,4,10,14b- hexahydrodibenzo[c,f] pyrazino[1,2- a]azepine 2-oxide	C ₁₈ H ₂₀ N ₂ O	62510-46-7
Desmethylmianserin	(±)-1,2,3,4,10,14b- hexahydro-2- methyldibenzo[c,f]pyra zino[1,2-a]azepine	C ₁₇ H ₁₈ N ₂	N/A

Pharmacopoeial Acceptance Criteria

The European Pharmacopoeia (Ph. Eur.) monograph for Mianserin Hydrochloride (0846) sets the limits for the identified impurities. Adherence to these limits is mandatory for the release of the API for pharmaceutical production.

Table 2: European Pharmacopoeia Acceptance Criteria for Mianserin Impurities

Impurity	Acceptance Criterion
Impurity A	Not more than 0.1%
Impurity B	Not more than 0.1%
Impurity D	Not more than 0.1%
Impurity E	Not more than 0.1%
Any other impurity	Not more than 0.10%
Total impurities	Not more than 0.3%

It is important to note that there is no official monograph for Mianserin in the United States Pharmacopeia (USP).

Experimental Protocols for Impurity Profiling

The accurate identification and quantification of Mianserin impurities rely on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the recommended technique by the European Pharmacopoeia for the separation and quantification of related substances in Mianserin API.

HPLC Method for Related Substances (as per Ph. Eur. Monograph 0846)

Chromatographic Conditions:

- Column: A stainless steel column 0.15 m long and 3.9 mm in internal diameter packed with end-capped octylsilyl silica gel for chromatography R (5 µm).
- Mobile Phase: A mixture of 37 volumes of a buffer solution pH 3.0 and 63 volumes of methanol R.
 - Buffer solution pH 3.0: Prepare a solution of a suitable phosphate buffer.
- Flow Rate: 0.5 mL/min.
- Detection: Spectrophotometer at 250 nm.
- Injection Volume: 10 µL.
- Run Time: Twice the retention time of mianserin.

Solution Preparation:

- Test solution: Dissolve 10.0 mg of the substance to be examined in the mobile phase and dilute to 10.0 mL with the mobile phase.
- Reference solution (a): Dilute 1.0 mL of the test solution to 100.0 mL with the mobile phase. Dilute 1.0 mL of this solution to 10.0 mL with the mobile phase.
- Reference solution (b): Dissolve the contents of a vial of mianserin for system
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